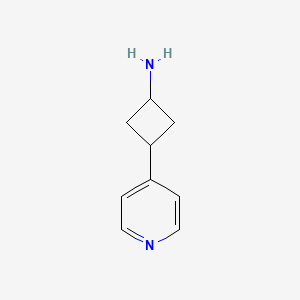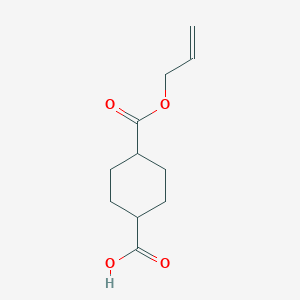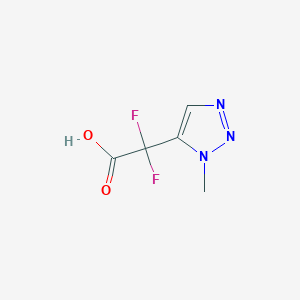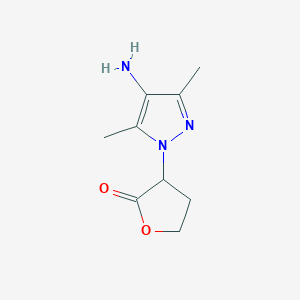
3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)oxolan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)oxolan-2-one is a heterocyclic compound that features a pyrazole ring fused with an oxolanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)oxolan-2-one typically involves the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate oxolanone precursor. One common method involves the methylation of pyrazole followed by amination to introduce the amino group. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran (THF) and may require catalysts or specific temperature controls .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, such as continuous flow reactions and the use of industrial-grade reagents and solvents .
化学反应分析
Types of Reactions
3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)oxolan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .
科学研究应用
3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)oxolan-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumoral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific chemical properties
作用机制
The mechanism of action for 3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)oxolan-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are still ongoing .
相似化合物的比较
Similar Compounds
3,5-dimethyl-1H-pyrazole: Shares the pyrazole core but lacks the oxolanone moiety.
4-amino-3,5-dimethyl-1H-pyrazole: Similar structure but without the oxolanone ring.
3-(3,5-dimethyl-1H-pyrazol-1-yl)oxolan-2-one: Similar but lacks the amino group
Uniqueness
3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)oxolan-2-one is unique due to the combination of the pyrazole and oxolanone rings, along with the presence of an amino group. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
属性
分子式 |
C9H13N3O2 |
|---|---|
分子量 |
195.22 g/mol |
IUPAC 名称 |
3-(4-amino-3,5-dimethylpyrazol-1-yl)oxolan-2-one |
InChI |
InChI=1S/C9H13N3O2/c1-5-8(10)6(2)12(11-5)7-3-4-14-9(7)13/h7H,3-4,10H2,1-2H3 |
InChI 键 |
OVDIVALFKNDPCV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NN1C2CCOC2=O)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


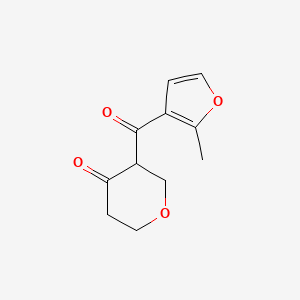
![7-methyl-2-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13075874.png)

![4-Ethyl-1-methyl-3-[(1-methylcyclopropyl)methyl]-1H-pyrazol-5-amine](/img/structure/B13075896.png)
![N-(4-((5-Ethyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)sulfonyl)benzyl)cyclopentanamine](/img/structure/B13075909.png)
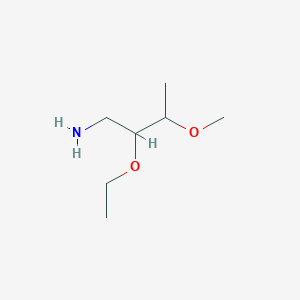
![1-[(5-Methylpyrazin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13075917.png)
![2,3,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene](/img/structure/B13075925.png)
![2-[(2-Hydroxy-ethyl)-(4-nitroso-phenyl)-amino]-ethanol hcl](/img/structure/B13075927.png)
![4-((8-(4-Cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)amino)benzoic acid](/img/structure/B13075929.png)
